molecular formula C17H12F3N3O2 B2829211 4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 477850-97-8

4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2829211
CAS No.: 477850-97-8
M. Wt: 347.297
InChI Key: MUJKNWMKAIBWNC-UHFFFAOYSA-N
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Description

4-[(4-Phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of a trifluoromethyl group, a phenoxyaniline moiety, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-phenoxyaniline with a suitable pyrazolone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group and phenoxyaniline moiety can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4-[(4-Phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Phenoxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • 4-[(4-Phenoxyanilino)methylene]-5-ethyl-2,4-dihydro-3H-pyrazol-3-one
  • 4-[(4-Phenoxyanilino)methylene]-5-chloro-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The presence of the trifluoromethyl group in 4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one distinguishes it from similar compounds. This group imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(4-phenoxyphenyl)iminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c18-17(19,20)15-14(16(24)23-22-15)10-21-11-6-8-13(9-7-11)25-12-4-2-1-3-5-12/h1-10H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWMTGHIPOLXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C(NNC3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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